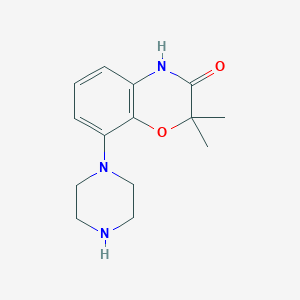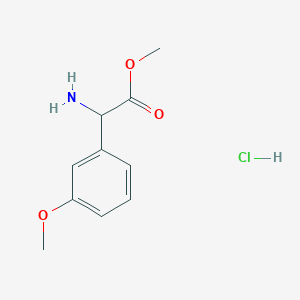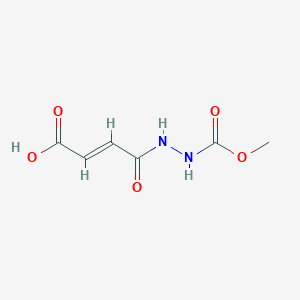
N-(3-Diethylamino-propyl)-guanidine sulfate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the Schotten–Baumann reaction . In one instance, Chloroform (150 mL), N,N-diethylpropyl diamine (0.15 mol), and hydroquinone (0.075 g) were placed in a round-bottom three-necked flask equipped with a reflux condenser and a mixing device .Chemical Reactions Analysis
Related compounds have been used in various chemical reactions. For instance, EDC/NHS (N-ethyl-N’-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation details of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes grafted on porous silicon have been investigated .Aplicaciones Científicas De Investigación
Biological Activities of Guanidine Compounds
Guanidine derivatives, including N-(3-Diethylamino-propyl)-guanidine sulfate, have been identified as having a wide spectrum of pharmacological properties and therapeutic uses. These compounds are crucial for designing and developing novel drugs acting on the central nervous system (CNS), as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, chemotherapeutic agents, and as guanidinium-based transporters and vectors. This highlights their importance in the synthesis of molecules with diverse chemical, biochemical, and pharmacological properties (Sa̧czewski & Balewski, 2009).
Novel Approaches to Screening Guanidine Derivatives
Guanidine derivatives have shown potential applications in medicinal chemistry, including neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. They have been subjects of extensive screening and testing to discover promising lead structures, indicating their utility in future drug development. However, further studies are required to support their use in several suggested areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Applications in Bioinorganic Chemistry and Catalysis
Guanidine copper compounds offer structural variety and applications in bioinorganic chemistry and catalysis. They demonstrate specific advantages as neutral donor ligands in copper coordination chemistry, where they can distribute the formal positive charge of the metal throughout the guanidine unit, representing more than simple σ-donating ligands. This structural and functional diversity underpins their significance in chemistry and potential therapeutic applications (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Antimicrobial and Antifungal Activities
Guanidine-containing derivatives exhibit broad-spectrum antibacterial and antifungal activities. Their structural diversity, including small molecules, steroids, polymers, and metal complexes, underlines their potential in treating human-relevant fungal pathogens. Such compounds have been emphasized for their efficacy in in vivo experiments, illustrating the role of the guanidine moiety in biological activity and drug development (Baugh, 2022).
Potential Therapeutic Uses
Guanidine-containing polyhydroxyl macrolides, which combine a polyhydroxyl lactone ring with a guanidyl side chain, show promise as antimicrobial agents due to their broad-spectrum antibacterial and antifungal activities. Their potential for development into new antimicrobial agents highlights the importance of the guanidine group in therapeutic applications. Further, these compounds' interaction with lipoteichoic acid of Staphylococcus aureus indicates their potential as antimicrobial and anti-inflammatory drugs (Song et al., 2019).
Mecanismo De Acción
Mode of Action
Compounds with similar structures, such as n-(3-dimethylaminopropyl)-n’-ethylcarbodiimide, have been shown to be involved in carbodiimide coupling reactions to activate carboxyl groups for coupling with amines to form amides . This suggests that N-(3-Diethylamino-propyl)-guanidine sulfate may also interact with its targets in a similar manner.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to influence the solubility of polymers in a ph-dependent manner, suggesting a potential role in ph-responsive biochemical pathways .
Result of Action
Similar compounds have been used in the cross-linking of nanofiber matrices and the surface functionalization of graphene quantum dots , suggesting potential applications in material science and nanotechnology.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, reactivity, and overall behavior. For instance, the solubility of similar compounds has been shown to worsen with increasing pH .
Propiedades
IUPAC Name |
2-[3-(diethylamino)propyl]guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-3-12(4-2)7-5-6-11-8(9)10;1-5(2,3)4/h3-7H2,1-2H3,(H4,9,10,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKBEPMAPRLIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN=C(N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Diethylamino-propyl)-guanidine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B3125548.png)
![1-{4'-Bromo-[1,1'-biphenyl]-4-sulfonamido}cyclopentane-1-carboxylic acid](/img/structure/B3125556.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)





![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)
